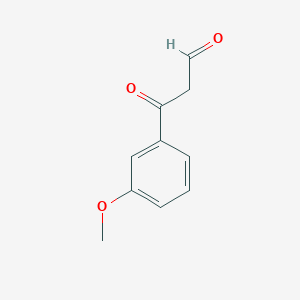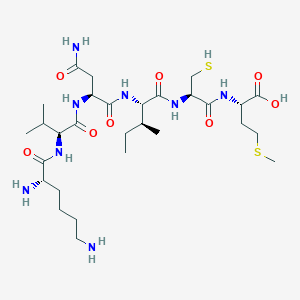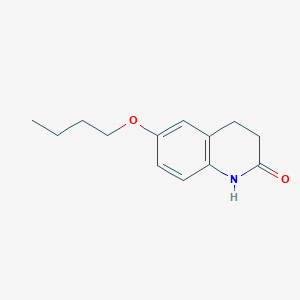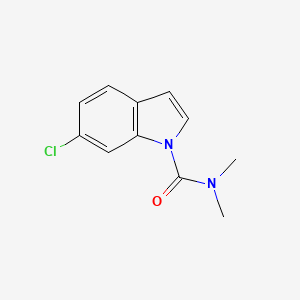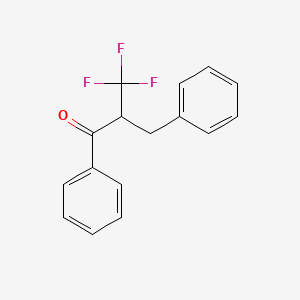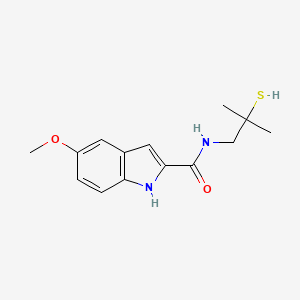
N-(Cyanomethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group (-CH2CN) attached to the nitrogen atom of the benzamide structure, and a methoxy group (-OCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanomethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the direct cyanomethylation of 2-methoxybenzamide using cyanomethyl halides under basic conditions. This reaction can be performed using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyanomethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 2-methoxybenzoic acid derivatives.
Reduction: 2-methoxybenzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
N-(Cyanomethyl)-2-methoxybenzamide can be compared with other benzamide derivatives such as:
N-(Cyanomethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group, leading to different reactivity and properties.
N-(Cyanomethyl)-2-hydroxybenzamide: Contains a hydroxyl group, which can form hydrogen bonds and affect solubility and reactivity.
N-(Cyanomethyl)-2-nitrobenzamide: Contains a nitro group, which is electron-withdrawing and can influence the compound’s chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
679412-56-7 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
N-(cyanomethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) |
Clave InChI |
PWZCDCVRYLHSSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


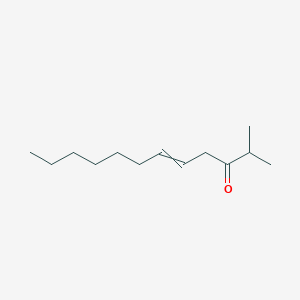
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
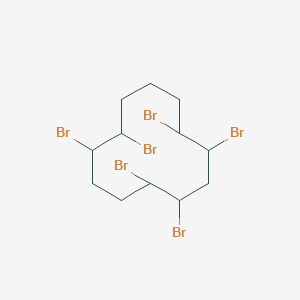

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
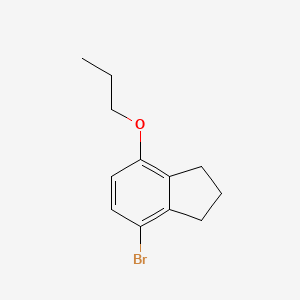
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
